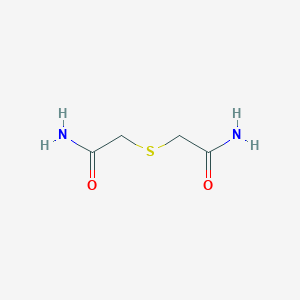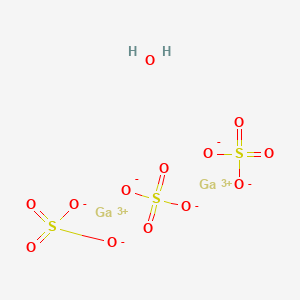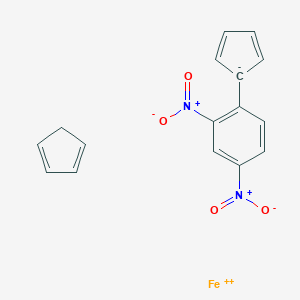
2,4-Dinitrophenyl ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl ferrocene is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized by the reaction between 2,4-dinitrophenylhydrazine and ferrocene. The resulting product is a yellow-orange crystalline powder that is highly stable and soluble in organic solvents. In
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl ferrocene is based on its ability to react with aldehydes and ketones to form stable adducts. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group of 2,4-dinitrophenylhydrazine attacks the carbonyl group of the aldehyde or ketone to form a hydrazone. The resulting product is a yellow-orange crystalline powder that can be easily detected and quantified.
Biochemische Und Physiologische Effekte
2,4-Dinitrophenyl ferrocene has no known biochemical or physiological effects on living organisms since it is not used as a drug or medication. However, it should be handled with care since it is a toxic and potentially hazardous substance.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dinitrophenyl ferrocene has several advantages for lab experiments, including its high stability, solubility in organic solvents, and ease of detection and quantification. However, it also has some limitations, such as its toxicity and potential hazards, which require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dinitrophenyl ferrocene in scientific research. One of the most promising areas is the development of new materials such as polymers and sensors based on the unique properties of this compound. Additionally, 2,4-Dinitrophenyl ferrocene could be used in the development of new analytical methods for the detection and quantification of aldehydes and ketones in various samples. Further research is needed to explore the full potential of this compound in various fields of science and technology.
Conclusion:
In conclusion, 2,4-Dinitrophenyl ferrocene is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of science and technology.
Synthesemethoden
The synthesis of 2,4-Dinitrophenyl ferrocene involves the reaction between 2,4-dinitrophenylhydrazine and ferrocene in the presence of a catalyst such as acetic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl ferrocene has been widely used in scientific research as a reagent for the detection and quantification of aldehydes and ketones in various samples. It is also used as a standard for the calibration of analytical instruments such as gas chromatography and high-performance liquid chromatography. Additionally, 2,4-Dinitrophenyl ferrocene has been used in the development of new materials such as polymers and sensors.
Eigenschaften
CAS-Nummer |
12091-84-8 |
|---|---|
Produktname |
2,4-Dinitrophenyl ferrocene |
Molekularformel |
C16H13FeN2O4+ |
Molekulargewicht |
353.13 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-2,4-dinitrobenzene;iron(2+) |
InChI |
InChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2 |
InChI-Schlüssel |
PXMZYOKVPLWGAR-UHFFFAOYSA-N |
SMILES |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
Kanonische SMILES |
C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |
Synonyme |
2,4-dinitrophenyl ferrocene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
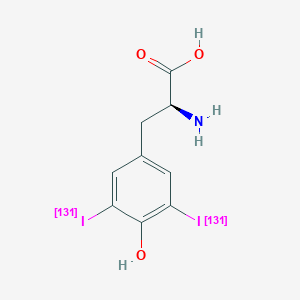


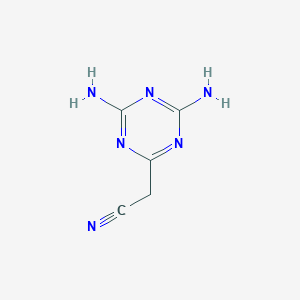


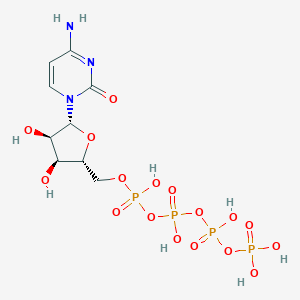

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)

